molecular formula C8H12N2OS B1385058 3-[(2-Thienylmethyl)amino]propanamide CAS No. 1040687-65-7

3-[(2-Thienylmethyl)amino]propanamide

Cat. No.: B1385058
CAS No.: 1040687-65-7
M. Wt: 184.26 g/mol
InChI Key: LEEWFQPRAUBGBN-UHFFFAOYSA-N
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Description

3-[(2-Thienylmethyl)amino]propanamide, also known as TMAP, is an organic compound used in proteomics research . It has a molecular formula of C8H12N2OS and a molecular weight of 184.26 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a methyl group attached to the thiophene ring, an amine group attached to the methyl group, and a propanamide group attached to the amine group .

Scientific Research Applications

Synthesis and Anticonvulsant Studies

Research has been conducted on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, synthesized through an uncatalyzed amine exchange reaction and evaluated for anticonvulsant properties. These compounds demonstrated potential for use against generalized seizures due to their activity in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) tests. The ortho and para isomers, in particular, showed notable potency compared to standard drugs, suggesting a significant potential for these derivatives in the management of seizures (Idris, Ayeni, & Sallau, 2011).

Novel Bi-heterocycles as Potent Inhibitors and Less Cytotoxic Agents

Another study focused on the synthesis of a novel series of bi-heterocyclic propanamides, showing promising activity against the urease enzyme and less cytotoxic behavior. This suggests the potential of these compounds in therapeutic applications, particularly considering their favorable therapeutic indices and minimal side effects (Abbasi et al., 2020).

Antimicrobial and Anticancer Properties

Propanamide derivatives have been studied for their antimicrobial and anticancer activities. For example, compounds synthesized based on the chemoselective Michael reaction of acrylic acid with 3-phenylquinoxaline-2(1H)-thione were assessed against human cell lines. Several derivatives demonstrated potent antiproliferative activity, suggesting their potential as anticancer agents. Moreover, these compounds' structure-activity relationships provided valuable insights for further drug development (El Rayes et al., 2019).

Synthesis and Molecular Structure Studies

The synthesis and molecular structure of certain propanamide derivatives have also been a subject of interest. For instance, studies involving the synthesis and characterization of compounds like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide provided valuable information on their crystal structures and potential applications as fluorescent ATRP initiators in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-8(11)3-4-10-6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEWFQPRAUBGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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